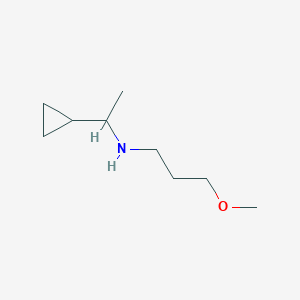
(1-Cyclopropylethyl)(3-methoxypropyl)amine
Overview
Description
“(1-Cyclopropylethyl)(3-methoxypropyl)amine” is a chemical compound with the molecular formula C9H19NO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(1-Cyclopropylethyl)(3-methoxypropyl)amine” consists of a cyclopropyl group, an ethyl group, a methoxypropyl group, and an amine group .Chemical Reactions Analysis
Amines, including “(1-Cyclopropylethyl)(3-methoxypropyl)amine”, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Scientific Research Applications
Synthesis of Complex Molecules
Research into the synthesis of complex molecules often explores the reactivity of compounds related to (1-Cyclopropylethyl)(3-methoxypropyl)amine. For example, studies on the synthesis and crystal structure of specific molecules with antiproliferative activity highlight the utility of cyclopropyl and methoxypropyl amine derivatives in medicinal chemistry. These compounds exhibit significant inhibitory activity against certain cancer cell lines, underscoring their potential in drug discovery and development (J. Lu et al., 2021).
Photophysical Characterisation and Stability
The photophysical properties and stability of compounds are critical in applications ranging from material science to biological imaging. Research on NIR probes with aliphatic, aromatic, and chlorinated terminals in amino positions of benzo[a]phenoxazines, which are structurally related to (1-Cyclopropylethyl)(3-methoxypropyl)amine, demonstrates the influence of different substituents on photostability and photophysical behavior. These studies are essential for the development of stable and efficient photoprobes for imaging and sensing applications (B. R. Raju et al., 2016).
Reaction Mechanisms and Catalysis
Understanding the reaction mechanisms involving cyclopropyl and methoxypropyl amine derivatives is fundamental to advancing synthetic chemistry. Research on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles exemplifies the exploration of reaction pathways that preserve enantiomeric purity. This work facilitates the development of enantioselective synthesis methods for compounds with potential pharmacological applications, highlighting the importance of cyclopropylamine derivatives in achieving precise synthetic control (O. Lifchits & A. Charette, 2008).
Safety and Hazards
properties
IUPAC Name |
N-(1-cyclopropylethyl)-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(9-4-5-9)10-6-3-7-11-2/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBUFMBZIHXDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)(3-methoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




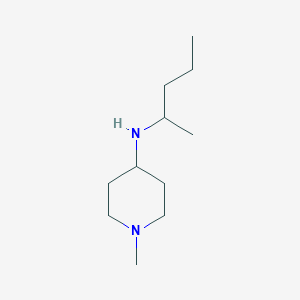
![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)

amine](/img/structure/B1461998.png)
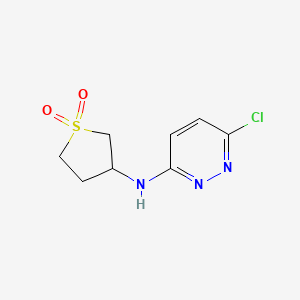
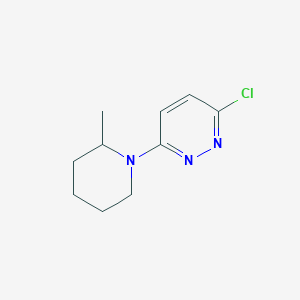

![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)

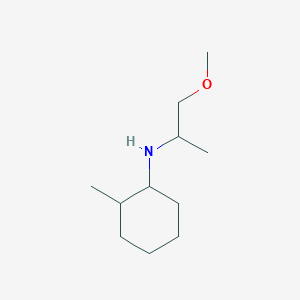


![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)